molecular formula C13H19NO2S2 B2594694 (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 2321342-32-7

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2594694
CAS No.: 2321342-32-7
M. Wt: 285.42
InChI Key: ATSGVUNHWWGWGB-AATRIKPKSA-N
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Description

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide is an organic compound that features a thiophene ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-methoxy-4-(methylsulfanyl)butylamine with thiophene-2-carboxaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with prop-2-enoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the prop-2-enamide can be reduced to form corresponding amines.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(phenyl)prop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it distinct from its analogs with phenyl or pyridine rings

Properties

IUPAC Name

(E)-N-(2-methoxy-4-methylsulfanylbutyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S2/c1-16-11(7-9-17-2)10-14-13(15)6-5-12-4-3-8-18-12/h3-6,8,11H,7,9-10H2,1-2H3,(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSGVUNHWWGWGB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CCSC)CNC(=O)/C=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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